molecular formula C7H5FN2O3 B1312824 3-Fluoro-4-nitrobenzamide CAS No. 3556-52-3

3-Fluoro-4-nitrobenzamide

Cat. No.: B1312824
CAS No.: 3556-52-3
M. Wt: 184.12 g/mol
InChI Key: CKHYKLBLOPFXTB-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol It is characterized by a benzamide core substituted with a fluoro group at the 3-position and a nitro group at the 4-position

Scientific Research Applications

3-Fluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 3-Fluoro-4-nitrobenzamide is not explicitly mentioned in the search results, it has been used in the development of inhibitors against HIV-1 gp41-mediated cell fusion . These inhibitors have hydrophobic pocket binding properties .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrobenzamide can be synthesized from 3-fluoro-4-nitrobenzoic acid. The typical synthetic route involves the conversion of 3-fluoro-4-nitrobenzoic acid to its corresponding acid chloride, followed by reaction with ammonia to yield this compound . The reaction conditions generally include the use of a dehydrating agent such as thionyl chloride for the formation of the acid chloride and anhydrous ammonia for the subsequent amidation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

    Reduction: 3-Fluoro-4-aminobenzamide.

    Substitution: 3-Methoxy-4-nitrobenzamide.

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrobenzoic acid
  • 3-Fluoro-4-nitrobenzaldehyde
  • 3-Fluoro-4-nitrobenzonitrile

Comparison: 3-Fluoro-4-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 3-fluoro-4-nitrobenzoic acid lacks the amide functionality, which can significantly alter its reactivity and biological activity. Similarly, 3-fluoro-4-nitrobenzaldehyde and 3-fluoro-4-nitrobenzonitrile have different functional groups that influence their chemical behavior and applications .

Properties

IUPAC Name

3-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYKLBLOPFXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465388
Record name 3-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-52-3
Record name 3-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-fluoro-4-nitrobenzonitrile (15 g, 90.3 mmol) and K2CO3 (25.03 g, 181.1 mmol) in 100 mL of acetone/water (4:1) was added urea hydrogen peroxide adduct (16.99 g, 180.6 mmol) and the reaction stirred overnight at ambient temperature. DCM (100 mL) and water (500 mL) were added to the reaction mixture, the solution partitioned and the organic layer separated. The aqueous layer was extracted with DCM (3×100 mL) and the combined organic portions, washed with brine (100 mL), filtered through Celite and passed through a PTFE separation frit. The solvent was concentrated in vacuo and the title compound obtained as an orange solid (10 g, 60% yield) after recrystallisation from EtOAc/petroleum ether (40-60° C.).
Quantity
15 g
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reactant
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25.03 g
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reactant
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16.99 g
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100 mL
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100 mL
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500 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid, J. Am. Chem. Soc. 66, 1631-1632 (1944), (2.0 g, 10.81 mmol) in tetrahydrofuran (100 mL) at 0° C. was added 4-methyl morpholine (1.78 mL, 16.21 mmol), 1-hydroxybenzotriazole (2.18 g, 16.21 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.10 g, 16.21 mmol). The reaction was stirred for 1 hour at 0° C., then concentrated ammonium hydroxide was added (2.19 mL, 16.21 mmol). The reaction was allowed to warm slowly to room temperature and stirred overnight. The reaction was then diluted with ethyl acetate and washed with 5% citric acid (50 mL), saturated sodium bicarbonate (50 mL), and saturated sodium chloride (50 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a pale yellow powder. The powder was collected and washed with ether, followed by drying under reduced pressure to yield 3-fluoro-4-nitro-benzamide 1.22 g (69%). MS(APCI) m/z 183.0 (M−H). Anal. Calcd. for C7H5N2O3F1: C, 45.66; H, 2.74; N, 15.21. Found: C, 46.03; H, 2.75; N, 15.02.
Quantity
0 (± 1) mol
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3.1 g
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0 (± 1) mol
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1.78 mL
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2.18 g
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reactant
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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